molecular formula C19H21FN2O2 B10836772 [3-(2-Tert-butyl-4-fluorophenoxy)azetidin-1-yl]-pyridin-2-ylmethanone

[3-(2-Tert-butyl-4-fluorophenoxy)azetidin-1-yl]-pyridin-2-ylmethanone

Cat. No. B10836772
M. Wt: 328.4 g/mol
InChI Key: NKBTZZMPHFITPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound referred to as “US8586571, 6” is a heterocyclic compound that belongs to the class of derivatives of N-acyl-N-phenylpiperazine. This compound is particularly noted for its potential use in the prophylaxis or treatment of diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of “US8586571, 6” involves the synthesis of N-acyl-N-phenylpiperazine derivatives. The synthetic route typically includes the acylation of N-phenylpiperazine with appropriate acylating agents under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of “US8586571, 6” is scaled up using similar synthetic routes but with optimizations for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

“US8586571, 6” undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

“US8586571, 6” has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential therapeutic effects.

    Medicine: Investigated for its potential use in the treatment of diabetes and other metabolic disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “US8586571, 6” involves its interaction with specific molecular targets in the body. It is known to inhibit the binding of retinol-binding protein 4 (RBP4) and transthyretin (TTR), which are involved in the transport of retinol (vitamin A). By inhibiting this binding, the compound can modulate the levels of retinol and its associated biological effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to “US8586571, 6” include:

Uniqueness

What sets “US8586571, 6” apart from other similar compounds is its specific ability to inhibit the binding of RBP4 and TTR, making it a promising candidate for the treatment of diabetes and related metabolic disorders .

properties

Molecular Formula

C19H21FN2O2

Molecular Weight

328.4 g/mol

IUPAC Name

[3-(2-tert-butyl-4-fluorophenoxy)azetidin-1-yl]-pyridin-2-ylmethanone

InChI

InChI=1S/C19H21FN2O2/c1-19(2,3)15-10-13(20)7-8-17(15)24-14-11-22(12-14)18(23)16-6-4-5-9-21-16/h4-10,14H,11-12H2,1-3H3

InChI Key

NKBTZZMPHFITPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)F)OC2CN(C2)C(=O)C3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.